molecular formula C13H13NO3 B8530529 Ethyl Hydroxy(isoquinolin-5-yl)acetate

Ethyl Hydroxy(isoquinolin-5-yl)acetate

Cat. No.: B8530529
M. Wt: 231.25 g/mol
InChI Key: SBHMULRSXNMZOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl Hydroxy(isoquinolin-5-yl)acetate, systematically named Ethyl [(isoquinolin-5-yl)oxy]acetate (CAS: 130292-81-8), is an ester derivative of isoquinoline with the molecular formula C₁₂H₁₁NO₃ and a molecular weight of 217.224 g/mol . The compound features an isoquinoline ring substituted at the 5-position with an ethoxyacetate group, conferring both aromatic and ester functionalities.

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

ethyl 2-hydroxy-2-isoquinolin-5-ylacetate

InChI

InChI=1S/C13H13NO3/c1-2-17-13(16)12(15)11-5-3-4-9-8-14-7-6-10(9)11/h3-8,12,15H,2H2,1H3

InChI Key

SBHMULRSXNMZOH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CC2=C1C=CN=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Data for Ethyl [(isoquinolin-5-yl)oxy]acetate and Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Ethyl [(isoquinolin-5-yl)oxy]acetate 130292-81-8 C₁₂H₁₁NO₃ 217.224 Isoquinolin-5-yloxy Aromatic stability, ester group
Ethyl 2-[1-oxo-2-(2-oxo-2-(2-(trifluoromethyl)anilino)ethyl)isoquinolin-5-yl]oxyacetate 868224-14-0 C₂₂H₁₉F₃N₂O₅ 448.4 Trifluoromethyl anilino, oxo groups High lipophilicity, complex reactivity
Ethyl 2-(4-chloro-2-(isoxazol-5-yl)-5-methylphenoxy)acetate - C₁₄H₁₄ClNO₄ - Chloro, isoxazolyl, methyl Electrophilic sites, halogenated backbone
Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate - C₁₀H₁₁NO₅ 225.20 Nitro, hydroxy Strong electron-withdrawing effects, H-bonding

Structural and Functional Differences

Substituent Effects on Reactivity and Solubility Trifluoromethyl Group (CAS 868224-14-0): The addition of a trifluoromethyl anilino substituent increases molecular weight (448.4 g/mol) and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Synthetic Methodologies Heteroaryl isoquinoline derivatives (e.g., CAS 868223-81-8) are synthesized via condensation reactions using polar/apolar solvents and bases. Sodium acetate in apolar solvents (e.g., toluene) yields higher efficiency (up to 85%) compared to polar solvents like tetrahydrofuran (yields <50%) . Similar conditions may apply to Ethyl [(isoquinolin-5-yl)oxy]acetate, though direct synthesis data are unavailable.

In contrast, halogenated analogs (e.g., chloro-isoxazole derivative in CAS C₁₄H₁₄ClNO₄) may exhibit enhanced reactivity toward electrophilic targets in pathogens .

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